molecular formula C13H11BrO4 B8791567 5-(4-Bromobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-59-2

5-(4-Bromobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8791567
M. Wt: 311.13 g/mol
InChI Key: BYJCZLGELPMDTC-UHFFFAOYSA-N
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Patent
US07902181B2

Procedure details

A mixture of N,N,N-trimethylhexadecan-1-aminium bromide (15.76 g), 4-bromobenzaldehyde (80 g) and 2,2-dimethyl-1,3-dioxane-4,6-dione (68.6 g) was heated and stirred at 60° C. for 1 h, during which time a solid precipitated from solution. The mixture was allowed to cool to room temperature. The solid was collected by filtration and washed with cold water (600 mL). dried in vacuo at 50° C. to give 5-(4-bromobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (108 g) as a colourless solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
15.76 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[O:12]1>[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[C:15](=[O:17])[O:16][C:11]([CH3:19])([CH3:10])[O:12][C:13]2=[O:18])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
68.6 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
15.76 g
Type
catalyst
Smiles
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 1 h, during which time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
precipitated from solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water (600 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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